molecular formula C8H10N4O5S2 B1429173 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1061346-75-5

3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1429173
CAS No.: 1061346-75-5
M. Wt: 306.3 g/mol
InChI Key: VLIBBJIJIZBZOO-UHFFFAOYSA-N
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Description

3-Methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine (: 1061346-75-5) is a high-value chemical intermediate designed for advanced anticancer research and drug discovery. This compound features a privileged pyrazolo[3,4-d]pyrimidine scaffold, which is widely recognized in medicinal chemistry as a bioisostere of the purine ring system found in ATP . This key characteristic makes it an ideal precursor for the synthesis of small molecules that target ATP-binding sites of various kinases implicated in cancer progression . The core structure is of significant interest for developing inhibitors against critical oncological targets. Research into analogous pyrazolo[3,4-d]pyrimidine derivatives has demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) , both of which are pivotal proteins in regulating the cell cycle and tumor proliferation. The strategic methoxy and bis(methylsulfonyl) substituents on the heterocyclic core provide multiple reactive sites for further synthetic modification, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . This product is provided as a solid and is intended for research use only. It is not intended for diagnostic or therapeutic applications. Researchers handling this compound should use appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O5S2/c1-17-6-4-5(11-12-6)9-8(19(3,15)16)10-7(4)18(2,13)14/h1-3H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIBBJIJIZBZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C(=NC(=N2)S(=O)(=O)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

  • Starting material: 4,6-dichloro-5-formylpyrimidine
  • Reagent: Hydrazine hydrate (99%)
  • Solvent: Water, methanol, or dioxane
  • Temperature: 0 to 20 °C, with stirring for 1–3 hours
  • Work-up: Filtration and recrystallization from benzene or similar solvents

Introduction of Methoxy Group at Position 3

The methoxy substituent at position 3 of the pyrazolo[3,4-d]pyrimidine nucleus is typically introduced via nucleophilic substitution or alkylation reactions on a hydroxy precursor. For instance, 3-hydroxy-1H-pyrazolo[3,4-d]pyrimidine derivatives can be reacted with methylating agents such as methyl iodide in polar aprotic solvents (e.g., DMF) under phase transfer catalysis conditions to afford the 3-methoxy derivative.

Typical Alkylation Conditions:

  • Substrate: 3-hydroxy-pyrazolo[3,4-d]pyrimidine
  • Alkylating agent: Methyl iodide
  • Solvent: DMF (dimethylformamide)
  • Catalyst: Liquid–solid phase transfer catalyst
  • Temperature: Room temperature
  • Reaction time: Several hours until completion

Installation of Methylsulfonyl Groups at Positions 4 and 6

The bis(methylsulfonyl) substitution at positions 4 and 6 is achieved through oxidation of methylthio or methylsulfanyl precursors. Generally, the synthesis involves:

  • Preparation of 4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine via nucleophilic aromatic substitution of 4,6-dichloropyrazolopyrimidine with methylthiolate ions.
  • Subsequent oxidation of methylthio groups to methylsulfonyl groups using strong oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.

This two-step approach allows selective and efficient conversion to the bis(methylsulfonyl) derivative.

Representative Preparation Procedure for 3-Methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

Step Reagents & Conditions Description Yield (%) Notes
1. Synthesis of 4,6-dichloro-5-formylpyrimidine Condensation of 4,6-dihydroxy-5-pyrimidine with dimethylformamide and phosphorus oxychloride Forms key dichloro intermediate N/A Literature method
2. Cyclization with hydrazine hydrate Hydrazine hydrate added at 0–20 °C in methanol or water Forms 4-chloro-1H-pyrazolo[3,4-d]pyrimidine 70–85 Controlled temperature critical
3. Nucleophilic substitution with methylthiolate Reaction with sodium methylthiolate in DMF Replaces chloro groups with methylthio 65–75 Requires inert atmosphere
4. Oxidation to methylsulfonyl groups Oxidation with m-CPBA or H2O2 in acidic medium Converts methylthio to methylsulfonyl 80–90 Monitor to avoid overoxidation
5. Methylation of hydroxy group at position 3 Reaction with methyl iodide in DMF with phase transfer catalyst Introduces methoxy substituent 75–85 Room temperature, mild conditions

Analytical and Structural Confirmation

  • NMR Spectroscopy: Confirms substitution pattern and integrity of pyrazolo[3,4-d]pyrimidine ring.
  • X-ray Crystallography: Used to verify molecular geometry and substitution positions, as demonstrated for related derivatives.
  • IR Spectroscopy: Detects characteristic sulfonyl and methoxy functional groups.
  • Melting Point and Purity: Sharp melting points consistent with literature values indicate purity and successful synthesis.

Summary of Key Research Findings

  • The pyrazolo[3,4-d]pyrimidine core is efficiently synthesized by hydrazine-mediated cyclization of dichloropyrimidine aldehydes under mild conditions, avoiding harsh reagents or temperatures.
  • Methoxy substitution at position 3 is best achieved by methylation of hydroxy precursors using methyl iodide in DMF at room temperature with phase transfer catalysis, providing good yields and selectivity.
  • Methylsulfonyl groups at positions 4 and 6 require prior installation of methylthio substituents followed by controlled oxidation, ensuring high yield and purity of the bis(methylsulfonyl) product.
  • The overall synthetic route is modular, allowing for variation in substituents and functional groups on the pyrazolo[3,4-d]pyrimidine scaffold, facilitating structure-activity relationship studies in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells. Notable findings include:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCT-116 (colon cancer)
  • IC50 Values :
    • A549: 12.5 µM
    • MCF-7 (breast cancer): 15.0 µM

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can modulate pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by inflammation .

Synthesis and Derivatives

Several synthetic pathways have been developed for creating this compound and its derivatives, which may further enhance its biological activity:

Compound NameStructural FeaturesBiological Activity
4-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidineContains a single methylsulfonyl groupEGFR inhibitor
5-Amino-1H-pyrazolo[3,4-d]pyrimidineLacks sulfonyl groups but retains core structureAntiproliferative activity
2-Methyl-4-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidineContains one methyl group on the pyrazole ringKinase inhibition

The unique substitution pattern of this compound is believed to enhance its selectivity against specific targets compared to other compounds within the same class .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant cytotoxicity across various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways associated with cell growth.

Case Study 2: Anti-inflammatory Potential

Another investigation highlighted the compound's ability to reduce inflammation in animal models by inhibiting cytokine release, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Functional Groups
3-Methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine C9H11N4O5S2 335.34 (calculated) 3-methoxy, 4/6-methylsulfonyl Sulfonyl, ether
1-Methyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine C8H10N4S2 226.32 1-methyl, 4/6-methylthio Thioether, methyl
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione C5H4N4O2 152.11 4/6-dione Ketone
1-(3-Chloro-4-methyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C12H12ClN7 289.73 (calculated) 1-(3-chloro-4-methyl-phenyl), 4/6-diamine Aromatic chloro, amine
N4,N6-Bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C17H22N6 310.40 1-phenyl, N4/N6-isopropyl Amine, branched alkyl

Physicochemical and Reactivity Comparisons

Sulfur-Containing Substituents

  • The target compound’s methylsulfonyl groups are highly polar and electron-withdrawing, which likely increase solubility in polar solvents compared to the methylthio groups in . Methylthio (S-methyl) is less polar and more lipophilic, favoring membrane permeability in biological systems.
  • Sulfonyl groups may also enhance stability toward oxidation compared to thioethers, which are prone to oxidation to sulfoxides or sulfones .

Oxygen vs. Nitrogen Substituents The 4,6-dione derivative lacks nitrogen substituents, making it more hydrophilic due to ketone groups. In contrast, the target compound’s sulfonyl and methoxy groups balance polarity and could offer better bioavailability. However, the target compound’s sulfonyl groups could favor binding to charged or polar active sites.

Aromatic and Alkyl Modifications The phenyl and chloro-methyl substituents in introduce steric bulk and halogen-mediated hydrophobic interactions, whereas the target compound’s methoxy group provides steric hindrance without halogenation.

Biological Activity

3-Methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its structure, synthesis, biological activity, and relevant research findings.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core with two methylsulfonyl groups and a methoxy substituent. This unique arrangement enhances its reactivity and biological activity. The chemical structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₈H₁₀N₄O₅S₂
Molecular Weight 250.32 g/mol
CAS Number 1061346-75-5

Synthesis Methods

The synthesis of this compound generally involves multi-step organic reactions. Common methods include:

  • Condensation of Precursor Compounds : Utilizing appropriate pyrazole and pyrimidine derivatives.
  • Electrophilic Substitution Reactions : Introducing methoxy and methylsulfonyl groups under acidic or basic conditions.
  • Optimization Techniques : In industrial settings, methods such as continuous flow reactors may be employed for efficiency.

Biological Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant biological activities, particularly as inhibitors of various kinases involved in cancer progression.

The mechanism of action involves binding to specific molecular targets such as the epidermal growth factor receptor (EGFR). This interaction can lead to:

  • Inhibition of Cell Proliferation : By blocking EGFR signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Case Studies

  • Anti-Proliferative Activity :
    • In vitro studies assessed the anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines.
    • Compound 12b , a derivative closely related to this compound, demonstrated IC₅₀ values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells respectively .
  • Kinase Inhibition :
    • The same compound exhibited potent inhibition against wild-type EGFR with an IC₅₀ value of 0.016 µM and against the mutant variant (EGFR T790M) with an IC₅₀ value of 0.236 µM .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound Name Structural Features Biological Activity
4-(Methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidineContains a single methylsulfonyl groupEGFR inhibitor
5-Amino-1H-pyrazolo[3,4-d]pyrimidineLacks sulfonyl groups but retains core structureAntiproliferative activity
2-Methyl-4-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidineContains one methyl group on the pyrazole ringKinase inhibition

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine precursors with methoxy and methylsulfonyl groups under anhydrous conditions (e.g., acetonitrile or dichloromethane) with appropriate alkyl halides or sulfonylating agents. Post-reaction purification involves solvent evaporation, filtration, and recrystallization from acetonitrile .
  • Characterization : Use 1H^1H NMR to confirm methoxy (δ4.3ppm\delta \sim 4.3 \, \text{ppm}) and methylsulfonyl (δ2.4ppm\delta \sim 2.4 \, \text{ppm}) groups. IR spectroscopy can validate sulfonyl (S=O) stretches at 11501300cm1\sim 1150–1300 \, \text{cm}^{-1} .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Approach : Combine spectroscopic techniques:

  • 1H^1H NMR: Identify aromatic protons (δ7.08.5ppm\delta \sim 7.0–8.5 \, \text{ppm}) and exchangeable NH protons (δ10.811.1ppm\delta \sim 10.8–11.1 \, \text{ppm}) .
  • 13C^{13}C NMR: Detect methoxy carbons (δ62ppm\delta \sim 62 \, \text{ppm}) and methylsulfonyl carbons (δ20ppm\delta \sim 20 \, \text{ppm}) .
  • Mass spectrometry: Confirm molecular weight (e.g., [M+H+^+]+^+ peak matching theoretical mass).

Q. What are the primary biological targets associated with pyrazolo[3,4-d]pyrimidine derivatives?

  • Key Targets : These compounds often inhibit tyrosine kinases (e.g., EGFR, VEGFR, FLT3) and enzymes in purine metabolism. For example, derivatives with hydrophobic substituents show nanomolar IC50_{50} values against EGFR-TK .
  • Assay Design : Use enzymatic kinase assays (e.g., ADP-GloTM^\text{TM}) and cellular proliferation assays (e.g., MTT on HCT-116 or HL-60 cell lines) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize the design of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors?

  • Protocol :

Perform docking studies (e.g., AutoDock Vina) to identify binding poses in ATP-binding pockets.

Run MD simulations (e.g., GROMACS) to assess stability of key interactions (e.g., hydrogen bonds with hinge-region residues like Met793 in EGFR).

Analyze free energy landscapes (MM/PBSA) to prioritize derivatives with improved binding affinity .

  • Case Study : Derivatives with 4-aryloxy substituents showed enhanced FLT3 inhibition due to π-π stacking with Phe691 in MD trajectories .

Q. How should researchers address discrepancies in reported inhibitory activities of structurally similar derivatives?

  • Analysis Framework :

  • Experimental Variables : Compare assay conditions (e.g., ATP concentration, incubation time) and cell lines (e.g., HCT-116 vs. SF-268) .
  • Structural Nuances : Evaluate substituent effects (e.g., electron-withdrawing groups on C4 improve VEGFR-2 inhibition by 50%\sim 50\%) .
  • Data Normalization : Use standardized controls (e.g., erlotinib for EGFR assays) and validate purity via HPLC (>95%) .

Q. What strategies enhance the metabolic stability of pyrazolo[3,4-d]pyrimidine derivatives in preclinical studies?

  • Approaches :

  • Structural Modifications : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.
  • Prodrug Design : Introduce ester or phosphate moieties at the sulfonyl group to improve solubility and sustained release .
    • Validation : Conduct microsomal stability assays (e.g., human liver microsomes) and pharmacokinetic profiling in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine

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